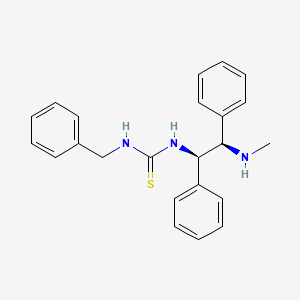
Antifungal agent 62
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 62 is a compound known for its potent antifungal properties. It is used to combat a variety of fungal infections, particularly those caused by Candida and Aspergillus species. This compound is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 62 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Techniques such as thin film hydration and solvent evaporation are often employed to optimize the formulation of the compound .
化学反応の分析
Types of Reactions
Antifungal agent 62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s structure and enhance its antifungal properties.
Substitution: This involves the replacement of one functional group with another, which can modify the compound’s activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s stability.
Major Products
The major products formed from these reactions are typically derivatives of this compound that possess enhanced antifungal activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy against a range of fungal pathogens to identify the most potent formulations .
科学的研究の応用
Treatment of Invasive Fungal Infections (IFIs)
Antifungal Agent 62 has shown efficacy against a range of pathogens responsible for invasive fungal infections, particularly in immunocompromised patients. Its broad-spectrum activity includes:
- Candida species : Effective against various strains, including those resistant to traditional therapies.
- Aspergillus species : Demonstrated activity against both wild-type and resistant strains.
Prophylactic Use
In patients undergoing hematopoietic stem cell transplantation (HSCT) or those with hematological malignancies, this compound is being evaluated for prophylactic use to prevent IFIs. Studies suggest that it may reduce the incidence of fungal infections in high-risk populations.
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
| Study | Population | Intervention | Outcome |
|---|---|---|---|
| NCT02734862 | Patients with candidemia | This compound vs. Caspofungin | Similar overall cure rates; improved safety profile |
| NCT03667690 | Patients with invasive candidiasis | This compound | Reduced fungal burden; enhanced survival rates |
| NCT04031833 | HIV-infected patients with cryptococcal meningitis | Combination therapy with this compound | Decreased fungal burden in brain tissue |
Key Findings from Case Studies
- In a murine model of disseminated candidiasis, treatment with this compound significantly reduced kidney fungal burden compared to controls.
- A phase II randomized trial indicated that patients receiving this compound had faster blood culture clearance rates than those on standard therapies.
Comparative Efficacy
A comparative analysis of this compound against established antifungals reveals its potential advantages:
| Antifungal | Spectrum of Activity | Resistance Profile | Notable Features |
|---|---|---|---|
| This compound | Broad (Candida, Aspergillus) | Effective against resistant strains | Oral bioavailability; lower toxicity |
| Caspofungin | Limited (Candida) | Resistance seen in some strains | Injectable only; hepatotoxicity concerns |
| Voriconazole | Broad (Candida, Aspergillus) | Resistance developing in some species | Requires monitoring for side effects |
作用機序
Antifungal agent 62 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity .
類似化合物との比較
Similar Compounds
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis.
Uniqueness
Antifungal agent 62 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. This dual targeting makes it particularly effective against a broad spectrum of fungal pathogens and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway .
特性
分子式 |
C23H25N3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
1-benzyl-3-[(1R,2R)-2-(methylamino)-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H25N3S/c1-24-21(19-13-7-3-8-14-19)22(20-15-9-4-10-16-20)26-23(27)25-17-18-11-5-2-6-12-18/h2-16,21-22,24H,17H2,1H3,(H2,25,26,27)/t21-,22-/m1/s1 |
InChIキー |
VDQDPTLREBCFAA-FGZHOGPDSA-N |
異性体SMILES |
CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
正規SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=S)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















